Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

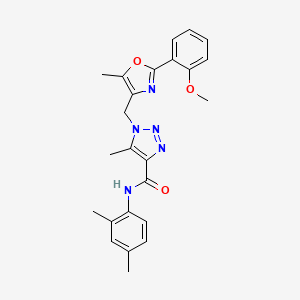

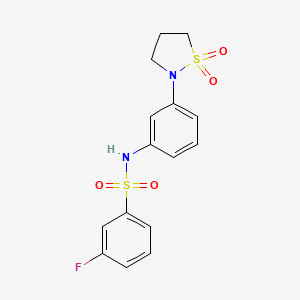

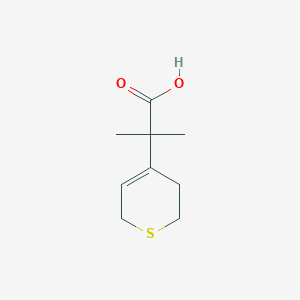

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate, also known as TBEMO, is a synthetic compound that has recently been studied for its potential medicinal applications. TBEMO is a heterocyclic molecule, meaning that it is composed of atoms of more than one element, and is composed of a five-membered ring structure. This compound has been studied for its ability to act as a chiral catalyst, which is the ability to promote the formation of one enantiomer over another in a reaction. Additionally, TBEMO has been studied for its potential therapeutic applications, such as its ability to act as an anti-inflammatory agent and its potential to inhibit the growth of cancer cells.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate and its derivatives are utilized in various synthesis and chemical reaction studies, showcasing their versatility as intermediates in organic synthesis. For instance, the use of zinc in Barbier-type reactions with halogen derivatives led to expected substitution products, highlighting the compound's reactivity in promoting anomalous substitution reactions (Valiullina et al., 2018). This research demonstrates the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in complex organic synthesis processes, including the formation of new functionalized N-substituted pyrrolidinones through intramolecular Michael type cyclization.

Structural and Molecular Studies

Investigations into the crystal structure of related compounds, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl]hydrazine, provide insight into the molecular configurations and interactions of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives (Zou Xia, 2001). These studies are crucial for understanding the compound's behavior in various chemical environments, influencing its application in synthesis and drug design.

Applications in Polymerization and Catalysis

Research on tert-butyl derivatives highlights their role in polymerization processes and as catalysts in organic reactions. The efficiency of tert-alkyl peroxyester initiators in high-pressure ethene polymerization (Buback et al., 2007) and the suppression of β-hydride chain transfer in nickel(II)-catalyzed ethylene polymerization via weak fluorocarbon ligand–product interactions (Weberski et al., 2012) exemplify the potential of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate derivatives in enhancing the efficiency and selectivity of polymer production.

Advanced Organic Synthesis Techniques

Innovations in organic synthesis techniques, such as the enantioselective synthesis of bioactive alkaloids using derivatives of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (Passarella et al., 2005), demonstrate the importance of tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate in facilitating complex, enantioselective transformations. These methodologies provide pathways for the synthesis of structurally diverse molecules with potential therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-6-11(5)7-8(13)12(11)9(14)15-10(2,3)4/h6H,1,7H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWYONDNTDZFJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N1C(=O)OC(C)(C)C)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-ethenyl-2-methyl-4-oxoazetidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclopentyloxamide](/img/structure/B2802794.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B2802797.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B2802800.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2802810.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802813.png)

methanone](/img/structure/B2802814.png)